

synthesis of 5-bromo-2-chloro-N-ethylpyrimidin-4-amine

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Compound of Interest

Compound Name:	5-bromo-2-chloro-N-ethylpyrimidin-4-amine
Cat. No.:	B3039039

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An In-Depth Technical Guide to the Synthesis of **5-bromo-2-chloro-N-ethylpyrimidin-4-amine**

Executive Summary

5-bromo-2-chloro-N-ethylpyrimidin-4-amine is a critical heterocyclic building block in the landscape of modern drug discovery and development. Its unique arrangement of reactive sites—a nucleophilic amine, a displaceable C2 chlorine, and a C5 bromine suitable for cross-coupling reactions—renders it an exceptionally versatile intermediate for the synthesis of complex molecular architectures, particularly kinase inhibitors. This guide provides a comprehensive, scientifically grounded overview of the most logical and efficient synthesis of this target molecule. We will delve into the strategic considerations for the synthesis, the mechanistic underpinnings of the key reaction, and provide detailed, field-tested protocols for both the preparation of the key starting material and the final regioselective amination. This document is intended for researchers, chemists, and drug development professionals seeking a practical and in-depth understanding of this important synthetic transformation.

Introduction: The Pyrimidine Core in Drug Design

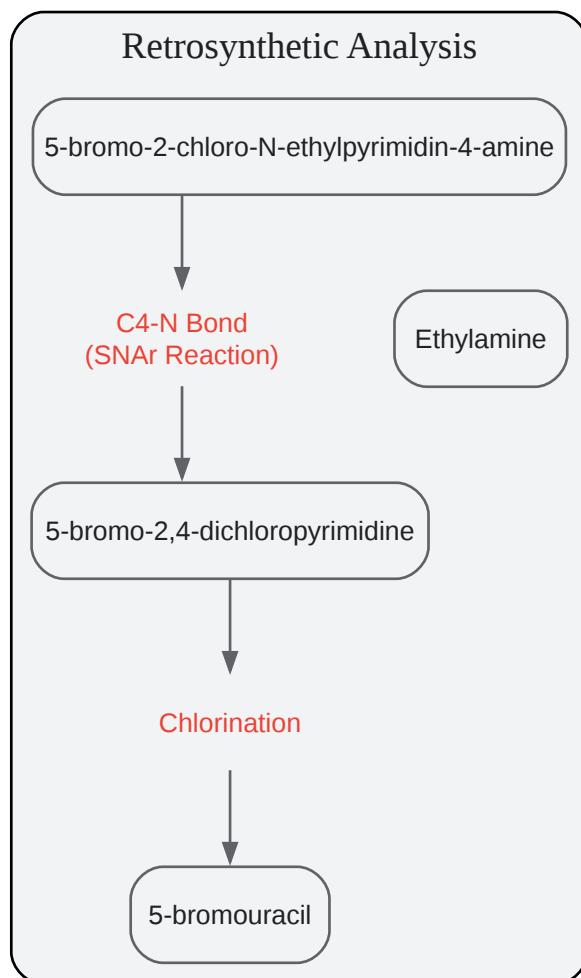
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents and clinical candidates. Its prevalence stems from its ability to engage in a multitude of non-covalent interactions, particularly hydrogen bonding, with biological targets such as kinases, making it an ideal anchor for inhibitor design.

The specific compound, **5-bromo-2-chloro-N-ethylpyrimidin-4-amine**, serves as a highly valuable drug intermediate[1]. The strategic placement of its functional groups allows for sequential, directed modifications. For instance, the C2 chlorine can be displaced by another nucleophile, while the C5 bromine is primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse aryl or alkyl substituents. This step-wise functionalization is a cornerstone of modern library synthesis and lead optimization campaigns.

Synthetic Strategy and Retrosynthetic Analysis

The most direct and industrially scalable approach to **5-bromo-2-chloro-N-ethylpyrimidin-4-amine** involves a regioselective nucleophilic aromatic substitution (SNAr) reaction. The retrosynthetic analysis reveals a clear disconnection at the C4-N bond, pointing to ethylamine and the key precursor, 5-bromo-2,4-dichloropyrimidine.

This precursor itself can be readily synthesized from commercially available 5-bromouracil through a robust chlorination reaction. The overall synthetic pathway is therefore a two-step process, designed for efficiency and control.



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Sources

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